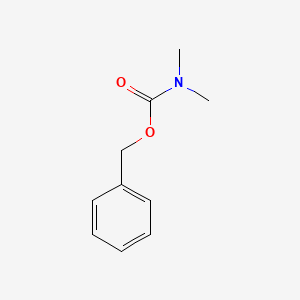

benzyl N,N-dimethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10(12)13-8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQKOKVVSFQCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514110 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10507-52-5 | |

| Record name | Benzyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl N,n Dimethylcarbamate and Analogues

Exploration of Phosgenation-Based Synthetic Pathways

Historically, the most prevalent method for synthesizing carbamates involves the use of phosgene (B1210022) (COCl₂) and its derivatives. nih.govgoogle.com This approach, while efficient, is fraught with hazards due to the extreme toxicity of phosgene gas. nih.gov

Utilization of Phosgene and its Derivatives in Carbamate (B1207046) Formation

The classical synthesis of benzyl (B1604629) N,N-dimethylcarbamate via phosgenation is a two-step process. The first step involves the reaction of benzyl alcohol with phosgene to form benzyl chloroformate. wikipedia.orgorgsyn.org This reaction is typically performed with an excess of phosgene to minimize the formation of the carbonate byproduct. wikipedia.org

Step 1: Formation of Benzyl Chloroformate PhCH₂OH + COCl₂ → PhCH₂OC(O)Cl + HCl wikipedia.org

Step 2: Formation of Benzyl N,N-Dimethylcarbamate PhCH₂OC(O)Cl + 2HN(CH₃)₂ → PhCH₂OC(O)N(CH₃)₂ + [NH₂(CH₃)₂]Cl

Derivatives of phosgene, such as triphosgene (B27547) (bis(trichloromethyl) carbonate), offer a safer alternative to phosgene gas as it is a stable crystalline solid. nih.gov Triphosgene can be used in a similar two-step manner to produce carbamates from alcohols and amines. nih.gov

Mechanistic Aspects of Halogenated Intermediate Formation

The formation of the key intermediate, benzyl chloroformate, from benzyl alcohol and phosgene proceeds through a nucleophilic acyl substitution mechanism. The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene. This is followed by the elimination of a chloride ion and a proton to form the chloroformate.

Non-Phosgene Approaches to Benzyl N,N-Dimethylcarbamate Synthesis

Growing concerns over the toxicity of phosgene have spurred the development of alternative, "greener" synthetic routes to carbamates. nih.govgoogle.com These methods often utilize less hazardous reagents and employ catalytic systems to enhance efficiency.

Catalytic Carbonylation Strategies

Catalytic carbonylation represents a significant non-phosgene route for carbamate synthesis. This approach involves the reaction of an alcohol, an amine, and carbon monoxide in the presence of a catalyst. For instance, rhodium-catalyzed oxidative carbonylation has been shown to effectively produce a variety of carbamates from amines and alcohols under mild conditions. unizar.es Similarly, palladium-on-carbon catalysts have been studied for carbamate synthesis through the direct oxidative carbonylation of amines and alcohols. epa.gov

Another approach involves the use of carbon dioxide as a C1 source. rsc.orgresearchgate.net This method is particularly attractive due to the abundance and low toxicity of CO₂. nih.gov The reaction typically involves the coupling of an amine, CO₂, and an alkyl halide in the presence of a base like cesium carbonate. google.comorganic-chemistry.org

| Catalyst System | Reactants | Key Features | Reference |

|---|---|---|---|

| Rhodium complexes with Oxone | Amines, Alcohols, CO | Mild reaction conditions, broad substrate scope. | unizar.es |

| Palladium on Carbon (Pd/C) with NaI | Aniline, Methanol (B129727), CO, O₂ | Effective in both slurry and gas-solid phase processes. | epa.gov |

| Cesium Carbonate (Cs₂CO₃) with TBAI | Amines, CO₂, Alkyl Halides | Phosgene-free, mild conditions, avoids N-alkylation. | google.comorganic-chemistry.org |

Transcarbamoylation Reactions and Ester-Exchange Methodologies

Transcarbamoylation, or transesterification, provides another phosgene-free pathway. This method involves the reaction of an alcohol with a pre-existing carbamate, such as phenyl carbamate or dimethyl carbamate, often in the presence of a catalyst, to exchange the alkoxy group. researchgate.net Tin-based catalysts have been found to be efficient for the transcarbamoylation of primary and secondary alcohols with phenyl carbamate. researchgate.net

The synthesis of N-substituted carbamates can also be achieved using urea (B33335) as a carbonyl source in a reaction with amines and alcohols over a solid catalyst like TiO₂–Cr₂O₃/SiO₂. rsc.org

Green Chemistry Principles in Benzyl N,N-Dimethylcarbamate Synthesis

The application of green chemistry principles is a driving force in the development of modern synthetic methods for carbamates. Key aspects include:

Atom Economy : Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemicals : Replacing toxic reagents like phosgene with safer alternatives such as carbon dioxide or dimethyl carbonate. nih.govrsc.org

Catalysis : Employing catalysts to enhance reaction rates and selectivity, often under milder conditions, thereby reducing energy consumption. unizar.esepa.gov

Renewable Feedstocks : Utilizing renewable resources like CO₂ as a C1 building block. nih.govnih.gov

Research into non-phosgene routes, such as the reaction of dimethyl carbonate with N,N'-diphenyl urea, exemplifies the move towards more sustainable chemical processes. rsc.org The development of catalytic systems using amino acid ionic liquids for the synthesis of polycarbonates from renewable resources further highlights this trend. rsc.org

| Green Approach | Carbonyl Source | Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| CO₂ Utilization | Carbon Dioxide (CO₂) | Amines, Alcohols | Basic catalysts, dehydrating agents may not be needed. | rsc.org |

| Urea as Carbonyl Source | Urea | Amines, Alcohols | TiO₂–Cr₂O₃/SiO₂ solid catalyst. | rsc.org |

| Carbonate Exchange | Dimethyl Carbonate | N,N′-Diphenyl Urea | Sodium methoxide (B1231860) catalyst, atmospheric pressure. | rsc.org |

Novel Reagents and Catalyst Systems for Enhanced Synthesis

The synthesis of benzyl N,N-dimethylcarbamate and its analogues has evolved beyond traditional methods, embracing novel catalysts and reagents that offer improved efficiency, selectivity, and milder reaction conditions. These advancements are crucial for accessing these compounds for various research applications, including mechanistic studies.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. In the context of carbamate synthesis, specific organocatalysts have been shown to facilitate the formation of the crucial C-N bond. One notable approach involves the use of N-methylimidazole (NMI) to accelerate the synthesis of carbamates from hydroxamic acids through a Lossen rearrangement researchgate.net. This one-pot method is efficient for producing a variety of aromatic and aliphatic carbamates researchgate.net. While not a direct synthesis of benzyl N,N-dimethylcarbamate from benzyl alcohol and dimethylamine (B145610), it represents an innovative organocatalytic route to the carbamate functional group. Another strategy involves the use of L-proline, which has been demonstrated to be an effective catalyst for the transamidation of carboxamides with amines under solvent-free conditions, a reaction type that is mechanistically related to carbamate formation researchgate.net.

Transition Metal Catalysis in Carbamate Bond Formation

Transition metal catalysis offers a versatile and highly efficient platform for constructing carbamate linkages. Various metals have been employed to catalyze the reaction between different precursors.

Palladium Catalysis: Palladium complexes are highly effective for the cross-coupling of aryl halides or triflates with a source of the carbamoyl (B1232498) group. An efficient synthesis of N-aryl carbamates has been developed using a palladium-catalyzed reaction of aryl triflates with sodium cyanate, where an alcohol like benzyl alcohol acts as a nucleophilic trap for the in situ generated isocyanate intermediate mit.edu. This methodology provides direct access to a wide range of carbamates, including those with the benzyloxycarbonyl (Cbz) protecting group mit.edu.

Copper Catalysis: Copper catalysts are also utilized in carbamate synthesis. The Chan-Lam coupling reaction, for instance, enables the formation of N-aryl carbamates by reacting azidoformates with boronic acids in the presence of a copper chloride catalyst researchgate.net. This reaction proceeds under mild, open-flask conditions at room temperature researchgate.net.

Lanthanide Catalysis: Lanthanide triflates, such as ytterbium(III) triflate (Yb(OTf)₃), have been identified as effective catalysts for the synthesis of carbamates from amines and dimethyl carbonate (DMC) researchgate.net. DMC serves as a green, less hazardous alternative to phosgene derivatives. The catalytic activity of ytterbium triflate facilitates the methoxycarbonylation of amines to yield the corresponding carbamates researchgate.net.

Ruthenium Catalysis: While often used for amide formation, ruthenium catalysts can mediate the direct coupling of alcohols and amines, a transformation fundamental to carbamate synthesis researchgate.net. These reactions often proceed through a catalytic cycle involving intermediate aldehyde and hemiaminal species coordinated to the metal center researchgate.net.

The table below summarizes key transition metal-catalyzed approaches to carbamate synthesis.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium / Ligand | Aryl Halide/Triflate, Sodium Cyanate, Alcohol | N-Aryl Carbamate | mit.edu |

| Copper Chloride | Azidoformate, Boronic Acid | N-Aryl Carbamate | researchgate.net |

| Ytterbium(III) Triflate | Amine, Dimethyl Carbonate | N-Alkyl/Aryl Carbamate | researchgate.net |

| Ruthenium Complex | Alcohol, Amine | Amide (related to carbamates) | researchgate.net |

Synthesis of Structural Analogues and Derivatives for Mechanistic Probing

To gain deeper insight into reaction mechanisms, stability, and structure-activity relationships, researchers synthesize structural analogues of benzyl N,N-dimethylcarbamate. These modifications typically involve systematic changes to the benzyl or the N,N-dimethylamine moieties, or the introduction of isotopic labels.

Modification at the Benzyl Moiety

Altering the electronic and steric properties of the benzyl group can significantly influence the reactivity of the carbamate. This is often achieved by introducing substituents onto the phenyl ring. For example, a series of benzyl ethyl carbamates were synthesized from various benzylamine (B48309) derivatives to probe how substitutions on the aromatic ring affect the molecule's properties scirp.org.

Another strategic modification involves placing functional groups at the para-position to create a cleavable protecting group. The 4-(alkylamino)benzyl group has been used as a protecting group for amines and amides. The presence of the para-alkylamino substituent renders the benzyl group susceptible to cleavage under specific, mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which facilitates deprotection clockss.org. This modification directly links the electronic nature of the benzyl ring to the lability of the benzylic C-O bond in the carbamate analogue.

The following table details examples of modifications at the benzyl moiety and their purpose.

| Modification on Benzyl Ring | Starting Material | Purpose of Modification | Reference |

| Various substituents (e.g., Cl, OCH₃) | Substituted Benzylamines | Study substituent effects on molecular properties | scirp.org |

| 4-(Alkylamino) group | 4-(Alkylamino)benzylamine | Create an acid-labile protecting group for mechanistic and synthetic utility | clockss.org |

Substituent Effects on the N,N-Dimethyl Amine Moiety

Modifications to the N,N-dimethylamine portion of the molecule are also critical for probing reaction mechanisms and developing new functionalities. By replacing the methyl groups with other substituents, researchers can alter the steric environment and electronic character of the nitrogen atom, thereby influencing the carbamate's stability and reactivity.

A relevant example is the synthesis of N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates core.ac.uk. In these analogues, one of the N-alkyl groups is replaced by a 2-(trimethylsilyl)ethyl (TMSE) group. The purpose of this modification is to install a "handle" for specific chemical cleavage. The TMSE group can be selectively removed by fluoride (B91410) ions, leading to the generation of a thermally unstable N-nitrosocarbamate anion core.ac.uk. This approach allows for the controlled generation of reactive intermediates for mechanistic studies. This demonstrates how a functional substituent on the nitrogen atom can dictate the molecule's chemical behavior under specific conditions.

Isotopic Labeling for Reaction Mechanism Elucidation

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms, allowing chemists to trace the fate of specific atoms throughout a chemical transformation nih.gov. By replacing an atom with its heavier isotope (e.g., ¹H with ²H, ¹²C with ¹³C or ¹⁴C, ¹⁴N with ¹⁵N), one can follow the bond-breaking and bond-forming steps and measure kinetic isotope effects (KIEs) nih.gov.

In the context of benzyl N,N-dimethylcarbamate, isotopic labeling can be used to clarify the mechanism of its formation or cleavage. For instance, to study the mechanism of a reaction involving the cleavage of the benzyl-oxygen bond, one could synthesize benzyl alcohol stereospecifically labeled with deuterium (B1214612) (²H) and radiolabeled with carbon-14 (B1195169) (¹⁴C), such as 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol nih.gov. Using this labeled precursor to form the carbamate would allow for precise tracking of the benzylic hydrogen and carbon atoms during a subsequent reaction.

Similarly, labeling the amine component with ¹⁵N would enable the use of NMR spectroscopy or mass spectrometry to follow the nitrogen atom, confirming its incorporation into the final product and ruling out alternative pathways researchgate.net. The measurement of KIEs using deuterated substrates can reveal whether a C-H bond cleavage is involved in the rate-determining step of a reaction nih.gov.

The table below lists common isotopes used in mechanistic studies and their applications.

| Isotope | Common Atom Replaced | Application | Reference |

| ²H (Deuterium) | ¹H (Protium) | Measuring kinetic isotope effects (KIEs); Tracing hydrogen transfer steps | nih.gov |

| ¹³C | ¹²C | NMR studies to track carbon backbone rearrangements | nih.gov |

| ¹⁴C | ¹²C | Radiochemical tracing of molecules in complex mixtures | nih.gov |

| ¹⁵N | ¹⁴N | NMR and mass spectrometry to follow the fate of nitrogen atoms | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Benzyl N,n Dimethylcarbamate

Hydrolysis and Solvolysis Mechanisms in Controlled Environments

The cleavage of the carbamate (B1207046) bond in benzyl (B1604629) N,N-dimethylcarbamate under hydrolytic and solvolytic conditions is a key area of study, providing insights into its stability and reaction pathways.

Kinetic studies reveal that the hydrolysis of carbamates can proceed through different mechanisms depending on the substitution on the nitrogen atom. N,N-disubstituted carbamates, such as benzyl N,N-dimethylcarbamate, are generally more resistant to hydrolysis than their N-monosubstituted counterparts. ukzn.ac.za The hydrolysis of tertiary carbamates typically proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br

The rate of hydrolysis is influenced by the substituents on both the nitrogen and the oxygen of the carbamate group. For instance, studies on various aromatic N-methylcarbamates have shown them to hydrolyze significantly faster than the corresponding N,N-dimethylcarbamates. ukzn.ac.za The rate law for the reaction of amines with carbon dioxide to form carbamates, and the subsequent breakdown of these carbamates, has been studied extensively. For the breakdown of carbamates formed from weakly basic amines, the rate-limiting step involves the cleavage of the carbon-nitrogen bond. researchgate.net

The rate of hydrolysis of carbamates is highly dependent on the pH of the medium. In alkaline media, the hydrolysis of carbamates occurs with relative ease. ukzn.ac.za For N,N-disubstituted carbamates, the mechanism of basic hydrolysis involves the formation of a carbonate anion intermediate. nih.gov This process ultimately yields the parent alcohol (benzyl alcohol), dimethylamine (B145610), and carbon dioxide. nih.gov

Solvent polarity also plays a crucial role in the reaction rates of solvolysis. For reactions that proceed through an SN1 pathway, involving the formation of a carbocation intermediate, polar protic solvents are known to significantly increase the reaction rate by stabilizing the ionic intermediate. ucalgary.ca For benzylic systems, which can form resonance-stabilized carbocations, this effect is particularly pronounced. ucalgary.ca While primary benzylic halides typically react via an SN2 pathway, secondary and tertiary ones favor the SN1 pathway. ucalgary.ca The choice of solvent can therefore dictate the mechanistic pathway and the rate of reaction. Polar aprotic solvents can also influence reaction rates, often by solvating cations more effectively than anions, which can enhance the nucleophilicity of anionic reagents. ucalgary.ca

Thermal Decomposition Pathways and Pyrolysis Studies

The thermal decomposition of carbamates, including benzyl N,N-dimethylcarbamate, provides a phosgene-free route to isocyanates and other valuable chemicals. mdpi.com

The gas-phase thermolysis of N,N-dimethylcarbamates can proceed via β-elimination, yielding N,N-dimethylcarbamic acid and a corresponding alkene. researchgate.net The unstable N,N-dimethylcarbamic acid intermediate rapidly decomposes to dimethylamine and carbon dioxide. researchgate.net In the case of benzyl N,N-dimethylcarbamate, which lacks a β-hydrogen on the benzyl group, other decomposition pathways are expected. The thermal decomposition of related carbamates, such as ethyl N-methyl-N-phenylcarbamate, has been shown to produce N-methylaniline, carbon dioxide, and ethylene (B1197577) through a unimolecular reaction. researchgate.net

Studies on the pyrolysis of various carbamates have identified isocyanates and alcohols as the primary decomposition products. mdpi.comresearchgate.net For example, the thermolysis of O-methyl-N-alkyl carbamates yields the corresponding isocyanate and methanol (B129727). mdpi.com It is therefore expected that the thermal decomposition of benzyl N,N-dimethylcarbamate would primarily yield benzyl alcohol and dimethylaminocarbonyl isocyanate, or potentially rearrange to other products.

The mechanisms of thermal decomposition of carbamates are influenced by their structure. For carbamates with a β-hydrogen on the alkyl group of the ester, a concerted, non-synchronous six-membered cyclic transition state has been proposed for the elimination reaction. researchgate.netresearchgate.net This process involves the transfer of the β-hydrogen to the carbonyl oxygen of the carbamate group.

For carbamates lacking a β-hydrogen, such as methyl N-alkyl/aryl carbamates, decomposition can proceed through competing pathways, one of which involves the elimination of the alcohol to form an isocyanate. researchgate.net The unimolecular nature of these reactions suggests a concerted mechanism, as opposed to a radical or ionic pathway. researchgate.net Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the decomposition of carbamates, providing insights into the transition state structures and activation energies of these processes. semanticscholar.org

Reactions with Nucleophilic Species

Benzyl N,N-dimethylcarbamate can react with various nucleophiles. The benzyl group, being a good leaving group due to the stability of the resulting benzyl carbocation, facilitates nucleophilic substitution reactions at the benzylic carbon. ucalgary.ca

N-benzyloxy carbamates have been shown to react with a variety of stabilized carbon nucleophiles to yield functionalized protected hydroxamic acids in good to excellent yields. nih.gov These reactions typically involve the deprotonation of the nucleophile with a strong base, followed by attack on an electrophilic center of the carbamate derivative.

The aminolysis of related thiocarbamates has been studied, revealing that these reactions proceed through a concerted mechanism. iaea.org The reaction of phenyl N-benzyl thiocarbamate with benzylamines in acetonitrile (B52724) follows second-order kinetics, being first order in both the amine and the substrate. iaea.org Kinetic isotope effects suggest a hydrogen-bonded, four-centered transition state. iaea.org While this is a thiocarbamate, it provides a model for the potential reactivity of benzyl N,N-dimethylcarbamate with amine nucleophiles.

Transcarbamoylation with Alcohols and Amines

Transcarbamoylation is a crucial reaction of carbamates, involving the transfer of the carbamoyl (B1232498) group (R₂NC(O)-) from the benzyl alcohol moiety to another nucleophile, typically an alcohol or an amine. This process is essentially a nucleophilic acyl substitution at the carbonyl carbon.

The reaction with amines, often termed transamidation, can be used to synthesize a variety of ureas. nih.gov Similarly, reaction with alcohols can produce different carbamate esters. These reactions are often equilibrium-driven and may require catalysts or specific conditions to proceed efficiently. For instance, various metal salts and organic catalysts like L-proline have been shown to facilitate the transamidation of carboxamides and related structures. nih.govorganic-chemistry.org While direct studies on benzyl N,N-dimethylcarbamate are not extensively detailed, the reactivity is analogous to other benzyl carbamates, where the benzyloxy group acts as a leaving group upon nucleophilic attack. Lanthanum triflate, for example, has been used to catalyze the conversion of N-benzyloxycarbonyl protected amines into ureas by reaction with various amines. organic-chemistry.org

The general mechanism involves the nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of the carbamate. This forms a tetrahedral intermediate which then collapses, expelling the benzyloxy group (as a benzyl alcohol or benzoxide anion) to yield the new urea (B33335) or carbamate.

| Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

| Various Amines | L-proline, solvent-free | Urea | Good | nih.govorganic-chemistry.org |

| Benzylamine (B48309) | Fe(III) salts, water | N-benzyl urea derivative | Good | nih.gov |

| Aliphatic/Aromatic Amines | Lanthanum triflate | Urea | High | organic-chemistry.org |

| Primary Amines | Sodium tert-butoxide, solvent-free | N-substituted amide | Moderate to Good | researchgate.net |

Note: The table represents general findings for transamidation of amides and carbamates, illustrating the types of conditions that could be applied to benzyl N,N-dimethylcarbamate.

Ring-Opening Reactions with Cyclic Nucleophiles

The reaction of benzyl N,N-dimethylcarbamate with cyclic nucleophiles such as epoxides and aziridines is not a widely documented transformation. Generally, the ring-opening of these strained heterocycles occurs via nucleophilic attack, which can be catalyzed by either acid or base. libretexts.orgyoutube.com

In a potential reaction, the carbamate itself is not typically the primary nucleophile. The oxygen of the carbonyl group is electron-rich but its nucleophilicity is diminished by resonance with the nitrogen lone pair. The nitrogen atom's nucleophilicity is significantly reduced by both steric hindrance from the two methyl groups and its involvement in amide resonance.

However, under basic conditions, a carbamate could theoretically be deprotonated at the nitrogen (if it were N-H) or another part of the molecule to generate a more potent nucleophile. For benzyl N,N-dimethylcarbamate, direct nucleophilic attack on a cyclic electrophile is unlikely. Instead, it is more plausible that a nucleophile, after reacting with the carbamate to displace the benzyl group, could then participate in a ring-opening reaction. Alternatively, under strongly basic conditions, the benzyl group could be deprotonated to form a nucleophilic carbanion, though this is a less common pathway for this specific compound. The lack of specific literature examples suggests that this is not a synthetically favorable or common reaction pathway for benzyl N,N-dimethylcarbamate. stackexchange.com

Reactions with Electrophilic Species

The aromatic ring of benzyl N,N-dimethylcarbamate is susceptible to electrophilic aromatic substitution (EAS). The substituent on the ring is a -CH₂-O-C(O)N(CH₃)₂ group. The primary influence on the regioselectivity of the reaction is the benzylic carbon. Alkyl groups attached to a benzene (B151609) ring are known to be weakly activating and are ortho, para-directors. uci.edu This directing effect arises from the ability of the alkyl group to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the attack by the electrophile, particularly when the positive charge is located on the carbon atom attached to the substituent. masterorganicchemistry.com

Therefore, in reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, the incoming electrophile is directed to the positions ortho and para to the benzylic carbamate group. pharmdguru.comyoutube.com

Nitration : Reaction with a mixture of nitric acid and sulfuric acid is expected to yield a mixture of 2-nitrobenzyl N,N-dimethylcarbamate and 4-nitrobenzyl N,N-dimethylcarbamate. chemistrysteps.comlibretexts.org

Halogenation : In the presence of a Lewis acid catalyst, reaction with halogens like Br₂ or Cl₂ would produce the corresponding ortho- and para-halogenated products.

Friedel-Crafts Acylation/Alkylation : These reactions would similarly yield ortho- and para-substituted products, although rearrangements and polyalkylation can be competing side reactions in the case of alkylation.

More advanced methods, such as palladium-catalyzed C-H halogenation, have been developed for the ortho-selective functionalization of molecules containing benzyl groups with directing functionalities. acs.org

The carbonyl carbon of the carbamate moiety is electrophilic and is a primary site for nucleophilic attack. This reactivity is central to the hydrolysis and transcarbamoylation reactions discussed earlier. The general mechanism is a nucleophilic acyl substitution. libretexts.org

Nucleophilic Attack : A nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure : The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group. In the case of benzyl N,N-dimethylcarbamate, the benzyloxy group (-OCH₂Ph) is a good leaving group, especially under acidic conditions where it can be protonated.

Hydrolysis is a key example of this reactivity. Under basic conditions, the hydroxide (B78521) ion (OH⁻) acts as the nucleophile. The reaction typically proceeds through a mechanism that can have a complex dependence on the hydroxide concentration, sometimes involving a dianionic intermediate. researchgate.net Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards attack by a weak nucleophile like water. mdpi.com The ultimate products of hydrolysis are benzyl alcohol, dimethylamine, and carbon dioxide (from the decomposition of the intermediate carbamic acid).

Reactions with other strong nucleophiles, such as organometallic reagents or stabilized carbanions, can also occur at the carbonyl center, leading to cleavage of the benzyl ester portion of the molecule. nih.gov

Exploration of Radical Reactions Involving the Carbamate Moiety

The carbamate moiety and the associated benzyl group can participate in radical reactions, typically involving the cleavage of C-O, C-N, or C-H bonds. N-benzylcarbamoyl radicals have been shown to undergo fragmentation to produce isocyanates.

Furthermore, the benzyl group itself makes the molecule susceptible to radical-mediated cleavage. The benzylic C-O bond in benzyl carbamates (like Cbz-protected amines) can be cleaved under radical conditions. For example, tributylstannyl radicals can deprotect N-Cbz derivatives of amides and certain nitrogen heterocycles. researchgate.net This reactivity stems from the stability of the benzyl radical that is formed upon cleavage. The general process involves a radical initiator generating a reactive radical which then abstracts an atom to induce the fragmentation of the carbamate.

These radical cleavage reactions are particularly useful in synthetic chemistry for the deprotection of amines, where the Cbz (carboxybenzyl) group is a common protecting group. The conditions for radical cleavage can be milder and more selective than traditional hydrogenolysis or acidic/basic hydrolysis, especially for complex molecules with sensitive functional groups. researchgate.net

Catalyzed Transformations and Selective Activation

The benzyl N,N-dimethylcarbamate molecule possesses several sites that can be selectively activated by catalysts, most notably for the cleavage of the benzyl group. The benzylic C-O bond is particularly susceptible to catalytic hydrogenolysis.

Palladium-catalyzed hydrogenolysis is a cornerstone of synthetic chemistry, widely used for the removal of benzyl and Cbz protecting groups. organic-chemistry.org The reaction typically involves reacting the carbamate with hydrogen gas (H₂) in the presence of a palladium catalyst, often supported on carbon (Pd/C).

The mechanism involves the oxidative addition of the benzylic C-O bond to the palladium(0) surface, followed by reaction with hydrogen to release toluene (B28343) and the unstable N,N-dimethylcarbamic acid, which rapidly decomposes to dimethylamine and CO₂. This method is highly efficient and clean, making it a preferred method for deprotection. nih.gov

Other transition metals, like Ruthenium, have also been employed for the deallylation of carbamates, showcasing the broader utility of metal catalysts in activating and cleaving specific bonds within the carbamate structure. nih.gov Furthermore, palladium catalysts have been used in debenzylative cross-coupling reactions of related compounds like aryl benzyl sulfides, highlighting the ability of these catalysts to activate the benzylic position towards C-S bond cleavage and subsequent C-S bond formation. organic-chemistry.org These examples underscore the potential for transition metal catalysis to effect a range of selective transformations on benzyl N,N-dimethylcarbamate beyond simple deprotection.

Role in Advanced Chemical Synthesis and Materials Science Research

Benzyl (B1604629) N,N-Dimethylcarbamate as a Building Block in Complex Molecule Synthesis

The reactivity of benzyl N,N-dimethylcarbamate makes it a useful intermediate for constructing complex organic molecules. The benzyl group can function as a protecting group that can be removed under specific conditions, while the carbamate (B1207046) portion can be manipulated or incorporated into larger molecular frameworks.

In organic synthesis, the construction of molecules containing amine functionalities is crucial for creating pharmaceuticals and other biologically active compounds. Carbamates are widely recognized as one of the most effective classes of protecting groups for amines because they are easily installed, inert to many reaction conditions, and can be removed selectively. masterorganicchemistry.com

The carboxybenzyl (Cbz or Z) group, which is structurally similar to the functional group in benzyl N,N-dimethylcarbamate, is a classic amine protecting group. masterorganicchemistry.commasterorganicchemistry.com It is typically cleaved using catalytic hydrogenation (e.g., H₂ with a palladium-on-carbon catalyst), which is a mild method that preserves other functional groups. masterorganicchemistry.comfishersci.co.uk While the N,N-dimethyl substitution on benzyl N,N-dimethylcarbamate prevents direct analogy to the N-H containing Cbz group, the fundamental benzyl-oxygen-carbonyl linkage is the key. The cleavage of the benzylic C-O bond remains a viable strategy for deprotection.

This functionality allows benzyl N,N-dimethylcarbamate to serve as a precursor for introducing a protected dimethylamine (B145610) group into a molecule. More broadly, related structures like 4-(alkylamino)benzylamines are employed as effective protecting groups in the synthesis of N-methylamides and amines, which can be removed under acidic conditions with reagents like trifluoroacetic acid (TFA). clockss.org This highlights the utility of benzyl-containing amine derivatives in multi-step syntheses, where controlling the reactivity of amine groups is essential for achieving the desired molecular scaffold.

| Protecting Group Class | Common Abbreviation | Key Structural Feature | Typical Deprotection Method |

| Benzyl Carbamate | Cbz or Z | Benzyl-O-(C=O)-NHR | Catalytic Hydrogenation (H₂/Pd-C) |

| tert-Butoxycarbonyl | Boc | (CH₃)₃C-O-(C=O)-NHR | Strong Acid (e.g., TFA) |

| Fluorenylmethyloxycarbonyl | Fmoc | FM-CH₂-O-(C=O)-NHR | Amine Base (e.g., Piperidine) |

Nitrogen-containing heterocyclic compounds are core structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. The synthesis of these ring systems often relies on versatile building blocks that can participate in cyclization reactions. Benzyl carbamate, a compound closely related to benzyl N,N-dimethylcarbamate, has been shown to be an effective intermediate in the formation of complex nitrogen-rich scaffolds. mdpi.com

In one notable example, benzyl carbamate undergoes an acid-catalyzed condensation reaction with glyoxal. This process leads to the formation of cyclic compounds such as N,N′-bis(carbobenzoxy)-3,6-diamino-1,4-dioxane-2,5-diol under low acidity conditions. mdpi.com At higher acidities, various linear condensation intermediates are formed, which are precursors to more complex, caged heterocyclic structures. mdpi.com The ability of the carbamate nitrogen to act as a nucleophile in these cascade reactions is central to the ring-forming process.

Given this precedent, benzyl N,N-dimethylcarbamate represents a potential intermediate for similar transformations. It can participate in cycloaddition reactions, a common strategy for building five-membered nitrogen heterocycles. highfine.com For instance, related N-benzyl amine derivatives can form ylides that undergo [3+2] cycloaddition with various dipolarophiles to create pyrrolidine (B122466) rings and other heterocyclic systems. highfine.com This reactivity underscores the potential of benzyl N,N-dimethylcarbamate to serve as a key component in the synthesis of novel heterocyclic frameworks.

Application in Polymer Chemistry and Materials Science

In materials science, benzyl N,N-dimethylcarbamate is relevant due to the properties and functionalities of the carbamate linkage. This group can be incorporated into polymer backbones to create materials with tailored properties, such as polyurethanes and polycarbonates, and can play a role in the curing and cross-linking of advanced materials.

Polyurethanes and polycarbonates are two of the most important classes of commercial polymers. Traditionally, polyurethane synthesis involves the reaction of isocyanates with polyols. However, due to the toxicity of isocyanate precursors like phosgene (B1210022), significant research has focused on non-isocyanate routes. One of the most promising green chemistry approaches is the polycondensation of dicarbamate monomers with diols. kit-technology.deutm.my In this process, dimethyl dicarbamates are reacted with diols at elevated temperatures, often with a catalyst, to form polyurethane and release methanol (B129727) as the only byproduct. kit-technology.de This method allows for the synthesis of polyurethanes with molecular weights up to 25,000 g/mol . kit-technology.de Benzyl N,N-dimethylcarbamate, as a monocarbamate, serves as a model compound for the reactive units in these polymerizations. Bifunctional analogues, such as dibenzyl dicarbamates, could be employed directly as monomers in such polycondensation reactions.

Similarly, polycarbonates are often produced via transesterification. While the traditional method uses toxic phosgene, greener alternatives involve reacting a diol (like bisphenol A) with a carbonate source such as diphenyl carbonate or dimethyl carbonate. uwb.edu.pl The reaction proceeds by eliminating phenol (B47542) or methanol, respectively. uwb.edu.pltus.ie The carbamate group is structurally related to the carbonate group, and analogous transesterification-type reactions can be envisioned where benzyl N,N-dimethylcarbamate or its derivatives could serve as carbonate donors in polycarbonate synthesis.

| Polymer Type | Non-Isocyanate/Non-Phosgene Monomers | Byproduct | Key Advantage |

| Polyurethane | Dicarbamates + Diols | Alcohol (e.g., Methanol) | Avoids toxic isocyanates |

| Polycarbonate | Diaryl/Dialkyl Carbonates + Diols | Phenol or Alcohol | Avoids toxic phosgene |

Cross-linking is a critical process for converting thermoplastic polymers into durable thermoset materials with enhanced mechanical strength, thermal stability, and chemical resistance. Benzyl N,N-dimethylcarbamate and its derivatives can play several roles in these processes, particularly in the curing of epoxy resins.

Benzyldimethylamine (BDMA), a compound structurally similar to benzyl N,N-dimethylcarbamate but lacking the carbonyl group, is a well-known catalyst and accelerator for epoxy resin curing. threebond.co.jpgoogle.com It facilitates the reaction between the epoxy resin and the amine curing agent. Given this similarity, benzyl N,N-dimethylcarbamate could exhibit similar catalytic activity.

Furthermore, certain carbamates are designed as latent curing agents. For example, isophorone (B1672270) diamine carbamate can be incorporated into an epoxy resin formulation. Upon heating, it decomposes to release the reactive isophorone diamine (which acts as the curing agent) and carbon dioxide (which can act as a blowing agent to create a foam). uni-bayreuth.de This approach allows for one-part epoxy systems that are stable at room temperature and cure only when heated. Benzyl N,N-dimethylcarbamate could function as a latent source of dimethylamine for curing applications through a similar thermal decomposition mechanism.

The incorporation of carbamate (urethane) linkages into a polymer's main chain or as cross-links has a profound impact on the final material's properties. The specific nature of the carbamate group allows for precise control over the polymer's physical and chemical characteristics.

Hydrogen Bonding: Carbamates that contain an N-H bond are strong hydrogen bond donors and acceptors. These intermolecular forces significantly increase the glass transition temperature (Tg), thermal stability, and mechanical strength of polymers like polyurethanes. acs.org Even in N,N-disubstituted carbamates, the carbonyl oxygen can act as a hydrogen bond acceptor. The strategic placement of N-H versus N-R carbamate linkages allows for the creation of defined sequences of hydrogen-bonding sites, which can be used to direct the self-assembly and crystallization of polymers. nih.gov

Dynamic and Responsive Properties: The carbamate bond can be designed to be dynamic, meaning it can break and reform under specific stimuli like heat. For example, polyurethanes cross-linked with phenol-carbamate bonds exhibit dynamic covalent adaptive network (CAN) behavior. rsc.org This allows the material to be reprocessed and self-heal, as the network can rearrange itself upon heating without permanent degradation. The kinetics of this rearrangement, and thus the material's properties, can be tuned by altering the chemical structure of the monomers, such as by attaching benzyl groups. rsc.org

| Property Influenced by Carbamate Linkage | Underlying Chemical Principle | Resulting Material Characteristic |

| Chain Stiffness | π-electron delocalization restricting C-N bond rotation | Controlled polymer shape and conformation acs.org |

| Thermal & Mechanical Strength | Intermolecular hydrogen bonding (N-H···O=C) | Higher glass transition temperature (Tg) and improved durability acs.org |

| Self-Assembly | Defined sequences of H-bond donor/acceptor sites | Ordered nanostructures and controlled crystallization nih.gov |

| Recyclability & Self-Healing | Dynamic covalent bonds (e.g., phenol-carbamate) | Malleable and reprocessable thermosets rsc.org |

Use as a Protecting Group Strategy in Multistep Organic Synthesis

The carbamate functional group is a cornerstone in the strategic protection of amines during complex, multistep organic syntheses. masterorganicchemistry.comacs.org Carbamates effectively render the amine nitrogen non-nucleophilic, are generally stable to a wide variety of reaction conditions, and can be installed and removed with high selectivity. masterorganicchemistry.com While benzyl carbamate (Cbz) is a widely utilized protecting group, its N,N-disubstituted analog, benzyl N,N-dimethylcarbamate, represents a related structure whose role in this context is based on the fundamental chemistry of the benzyloxycarbonyl moiety. The presence of the benzyl group allows for specific deprotection methods, primarily centered around the cleavage of the benzylic carbon-oxygen bond.

Methodological Considerations for Carbamate Protection

The introduction of a carbamate protecting group onto a nucleophilic functional group, such as an amine, typically involves its reaction with an activated carbonyl species. In the case of the widely used Cbz group, amines are treated with benzyl chloroformate in the presence of a mild base.

For forming a benzyl N,N-dimethylcarbamate linkage on a different functional group (for instance, via transesterification) or for other synthetic applications, the methodological approach would be guided by established principles of carbamate chemistry. The stability of the carbamate bond makes its formation a reliable transformation in synthetic sequences.

Table 1: General Methodological Considerations for Carbamate Protection

| Parameter | Description | Common Examples |

|---|---|---|

| Activating Group | The leaving group on the carbonyl carbon that facilitates nucleophilic attack. | Chloride (in chloroformates), p-nitrophenoxy, succinimidyl, imidazolyl. nih.gov |

| Nucleophile | The functional group to be protected. | Primary and secondary amines are most common. |

| Base | Used to neutralize acid generated during the reaction (e.g., HCl). | Aqueous sodium carbonate, sodium bicarbonate, or tertiary amines like triethylamine. |

| Solvent | Should be inert to the reaction conditions. | Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or biphasic systems with water. |

| Temperature | Reactions are often carried out at reduced temperatures (e.g., 0 °C) to control reactivity. | 0 °C to room temperature. |

Selective Deprotection Strategies

The primary advantage of using a benzyl-containing carbamate is the array of selective deprotection methods available, chief among them being catalytic hydrogenolysis. fishersci.co.uk This strategy offers a mild and efficient means of cleaving the protecting group without affecting many other functional groups.

Catalytic Hydrogenolysis: This is the most common and mildest method for the cleavage of benzyl groups. commonorganicchemistry.com The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. taylors.edu.myorganic-chemistry.org The process breaks the benzylic C–O bond, liberating the deprotected functional group, with toluene (B28343) and carbon dioxide as byproducts. Hydrogen gas is a common hydrogen source, but transfer hydrogenation using donors like ammonium (B1175870) formate (B1220265) is also effective and can sometimes offer advantages. taylors.edu.my This method is valued for its clean nature and high efficiency. researchgate.net

Acid-Mediated Deprotection: Strong acids can cleave benzyl carbamates, although this method is less common than hydrogenolysis due to the potential for side reactions with acid-sensitive substrates. chemistryviews.org

Nucleophilic Deprotection: Recent advancements have introduced alternative deprotection protocols that avoid the use of heavy metals or harsh acids. One such method employs 2-mercaptoethanol (B42355) in the presence of a base. chemistryviews.orgorganic-chemistry.org This approach is particularly valuable for substrates containing functional groups that are incompatible with catalytic hydrogenation, such as sulfur-containing compounds which can poison palladium catalysts. chemistryviews.org The proposed mechanism involves a nucleophilic attack at the benzylic carbon. chemistryviews.org

Table 2: Comparison of Selective Deprotection Strategies for Benzyl Carbamates

| Strategy | Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C in a solvent like EtOH, MeOH, or EtOAc. commonorganicchemistry.com | Very mild, high yielding, clean byproducts (toluene, CO₂). researchgate.net | Incompatible with reducible functional groups (e.g., alkynes, some alkenes) and sulfur-containing compounds. chemistryviews.org |

| Transfer Hydrogenolysis | Ammonium formate, Pd/C in MeOH. taylors.edu.my | Avoids the use of pressurized H₂ gas cylinders. | Can require elevated temperatures; may affect other sensitive groups. taylors.edu.my |

| Lewis Acid Cleavage | Trimethylsilyl iodide (TMSI). chemistryviews.org | Effective alternative to hydrogenation. | TMSI is highly reactive and moisture-sensitive. |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ in DMAc at 75 °C. chemistryviews.orgorganic-chemistry.org | Tolerates sulfur-containing groups and other functionalities sensitive to reduction. chemistryviews.org | Requires elevated temperatures; reagents have strong odors. |

Contribution to Sustainable Chemical Processes and Reagent Design

The principles of green chemistry focus on designing chemical processes that are efficient, reduce waste, and utilize less hazardous substances. walisongo.ac.id The use of protecting groups like benzyl N,N-dimethylcarbamate can be evaluated through this lens, particularly concerning the reagents used for their installation and removal.

A significant contribution to sustainable chemistry arises from the primary deprotection method for benzyl-containing groups: catalytic hydrogenolysis. rsc.org This reaction aligns with several green chemistry principles:

Catalysis: It employs a catalytic amount of palladium, which can theoretically be recovered and reused, rather than stoichiometric reagents. researchgate.net

Atom Economy: The reaction is highly efficient, with the main byproducts being toluene and carbon dioxide, which are easily separated from the desired product.

Benign Byproducts: Hydrogen gas is a clean reductant, and toluene is a relatively benign organic solvent byproduct.

In contrast to deprotection methods that require stoichiometric amounts of strong acids or metal reagents, catalytic hydrogenation represents a significantly greener pathway. rsc.org

Computational and Theoretical Investigations of Benzyl N,n Dimethylcarbamate

Molecular Orbital Theory and Electronic Structure Analysis

Molecular orbital (MO) theory is a fundamental framework for understanding the electronic structure and properties of molecules. By analyzing the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the distribution of electron density, valuable predictions about the reactivity and behavior of benzyl (B1604629) N,N-dimethylcarbamate can be made.

HOMO-LUMO Energy Gaps and Reactivity Predictions

The energies of the HOMO and LUMO, and the gap between them, are critical descriptors of a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular reactivity. A small energy gap suggests that the molecule can be easily excited, indicating high polarizability and chemical reactivity. nih.govirjweb.com Conversely, a large HOMO-LUMO gap implies high stability and lower reactivity. irjweb.com For instance, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a related compound containing a benzyl group, the HOMO-LUMO energy gap was found to be narrow, suggesting that charge transfer interactions readily occur within the molecule, leading to high chemical reactivity. nih.gov

| Property | Relationship to HOMO-LUMO Energy Gap | Implication for Benzyl N,N-Dimethylcarbamate |

| Chemical Reactivity | A smaller gap generally correlates with higher reactivity. | A calculated small gap would predict significant reactivity. |

| Kinetic Stability | A larger gap indicates greater kinetic stability. | A calculated large gap would suggest the compound is relatively stable. |

| Polarizability | A smaller gap is associated with higher polarizability. | A calculated small gap would indicate that the electron cloud is easily distorted. |

Charge Distribution and Electrostatic Potential Mapping

Electrostatic potential (ESP) maps, also known as molecular electrostatic potential (MEP) surfaces, are invaluable for visualizing the three-dimensional charge distribution of a molecule. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding and predicting intermolecular interactions, including non-covalent bonding and the sites of electrophilic and nucleophilic attack. nih.govorientjchem.org

In an ESP map, regions of negative potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. walisongo.ac.id For benzyl N,N-dimethylcarbamate, the oxygen atoms of the carbonyl group are expected to exhibit a negative electrostatic potential due to the presence of lone pairs of electrons, making them likely sites for interaction with electrophiles. The hydrogen atoms of the methyl groups and the benzyl group would likely show a positive potential.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen | Negative (Electron-rich) | Site for electrophilic attack |

| Nitrogen Atom | Partially negative | Potential for electrophilic interaction |

| Benzyl Ring Hydrogens | Positive (Electron-deficient) | Potential for interaction with nucleophiles |

| N-Methyl Hydrogens | Positive (Electron-deficient) | Potential for interaction with nucleophiles |

Conformational Analysis and Energy Minima Studies

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis of benzyl N,N-dimethylcarbamate involves exploring its various spatial arrangements, identifying the most stable conformations (energy minima), and understanding the energy barriers that separate them.

Potential Energy Surface Exploration

A potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometric parameters. readthedocs.io By systematically varying key dihedral angles and bond lengths and calculating the corresponding energy, a map of the conformational landscape can be generated. This exploration allows for the identification of stable conformers, which correspond to local minima on the PES, and transition states, which are saddle points connecting these minima. uni-muenchen.devisualizeorgchem.com For benzyl N,N-dimethylcarbamate, a relaxed PES scan, where all other geometric parameters are optimized for each fixed value of a scanned coordinate, can be employed to map the rotational energy profile around key single bonds, such as the C-N bond of the carbamate (B1207046) group. q-chem.comblogspot.com

Influence of Substituents on Conformation

Substituents can significantly influence the conformational preferences and rotational barriers within a molecule. In carbamates, the delocalization of the nitrogen lone pair into the carbonyl group results in a partial double bond character for the C-N bond, leading to a significant rotational barrier. nih.govnih.gov This barrier is generally lower than that in amides. nih.gov

Computational studies on methyl N,N-dimethylcarbamate have shown that its rotational barrier is notably insensitive to the polarity of the solvent, a behavior that contrasts with that of amides like N,N-dimethylacetamide. acs.orgnih.gov This is attributed to the smaller molecular dipole moment of the carbamate. acs.orgnih.gov For benzyl N,N-dimethylcarbamate, the electronic nature of substituents on the benzyl ring could influence the electron density at the carbamate moiety and thus affect the rotational barrier around the C-N bond.

| Feature | Description | Relevance to Benzyl N,N-Dimethylcarbamate |

| C-N Rotational Barrier | Energy required to rotate around the carbamate C-N bond. | Determines the rate of interconversion between different rotamers. |

| Syn/Anti Conformers | Isomers arising from the orientation around the C-N bond. | The relative stability of these conformers influences the overall molecular shape. |

| Substituent Effects | Electronic and steric influence of the benzyl group. | Can modulate the height of the rotational barrier and the equilibrium between conformers. |

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the mechanisms of chemical reactions. researchgate.net By calculating the energies of reactants, products, intermediates, and transition states, DFT can provide a detailed picture of the reaction pathway, including activation energies and reaction thermodynamics. rsc.orgresearchgate.net

For benzyl N,N-dimethylcarbamate, DFT calculations can be employed to study a variety of potential reactions. For example, the mechanism of its hydrolysis, its reaction with nucleophiles or electrophiles, or its participation in cycloaddition reactions could be elucidated. The calculations would involve optimizing the geometries of all species along the proposed reaction coordinate and locating the transition state structures that connect them. The computed energy profile would reveal the rate-determining step and provide insights into the factors that control the reaction's feasibility and selectivity. While specific DFT studies on the reaction pathways of benzyl N,N-dimethylcarbamate are not abundant in the literature, the methodologies are well-established and have been successfully applied to a wide range of organic reactions. researchgate.netsemanticscholar.org

Transition State Localization and Activation Energy Determination

The study of a chemical reaction's mechanism and kinetics at a molecular level is heavily reliant on the computational localization of transition states and the determination of activation energies. For reactions involving benzyl N,N-dimethylcarbamate, such as its hydrolysis, thermal decomposition, or reactions with nucleophiles, Density Functional Theory (DFT) is a commonly employed computational method.

The process begins with the identification of all reactants, products, and potential intermediates. Their geometries are optimized to find the lowest energy conformations. Following this, a search for the transition state (TS) structure connecting the reactants and products is initiated. A transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Computational chemistry software, such as Gaussian, is used to perform these calculations. scirp.org A key validation for a located TS is the presence of a single imaginary frequency in the vibrational frequency analysis, which corresponds to the motion along the reaction coordinate. Once the TS is confirmed, the activation energy (Ea) can be determined by calculating the energy difference between the transition state and the initial reactants.

Table 1: Hypothetical Activation Energy Data for a Reaction of Benzyl N,N-Dimethylcarbamate

| Reaction Type | Computational Method | Basis Set | Activation Energy (kcal/mol) |

| Hydrolysis | DFT (B3LYP) | 6-31G(d) | Data not available in literature |

| Thermal Decomposition | DFT (M06-2X) | 6-311+G(d,p) | Data not available in literature |

This table is illustrative of the data that would be generated from such a study.

Solvent Effects on Reaction Thermodynamics and Kinetics

Solvent interactions can significantly alter the energy landscape of a reaction, affecting both its thermodynamic feasibility and kinetic rate. chemrxiv.orgmit.edu Computational models can account for these effects through two primary approaches: explicit and implicit solvation models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method is computationally intensive but can provide detailed insights into specific solvent-solute interactions like hydrogen bonding.

Implicit Solvent Models (Continuum Models): Here, the solvent is treated as a continuous medium with a defined dielectric constant. The Polarizable Continuum Model (PCM) is a widely used example. This method is less computationally demanding and is effective at capturing the bulk electrostatic effects of the solvent on the reaction. scirp.org

By calculating reaction energies and activation barriers in different continuum models (representing solvents like water, ethanol, or acetonitrile), a theoretical understanding of how the solvent influences the reaction can be developed. For instance, polar solvents tend to stabilize charged intermediates and transition states, often leading to lower activation energies compared to reactions in nonpolar solvents. chemrxiv.org

Table 2: Theoretical Solvent Effects on a Reaction of Benzyl N,N-Dimethylcarbamate

| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) | Calculated Reaction Free Energy (kcal/mol) |

| Gas Phase | 1 | Data not available in literature | Data not available in literature |

| n-Hexane | 1.88 | Data not available in literature | Data not available in literature |

| Acetonitrile (B52724) | 37.5 | Data not available in literature | Data not available in literature |

| Water | 78.4 | Data not available in literature | Data not available in literature |

This table illustrates the type of data that would be produced in a computational study of solvent effects.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions over time. nih.gov An MD simulation of benzyl N,N-dimethylcarbamate, either in a pure liquid state or in solution, would provide insights into its intermolecular interactions.

The simulation would involve defining a force field (a set of parameters describing the potential energy of the system) for the molecule and placing multiple molecules in a simulation box. The system's trajectory is then calculated by integrating Newton's laws of motion over time. Analysis of these trajectories can reveal:

Radial Distribution Functions (RDFs): These functions describe the probability of finding another atom or molecule at a certain distance from a reference atom or molecule, providing a picture of the local molecular structure and solvation shells.

Hydrogen Bonding Analysis: MD simulations can identify and quantify the lifetime and geometry of hydrogen bonds between benzyl N,N-dimethylcarbamate and protic solvent molecules.

Binding Free Energies: Advanced techniques like umbrella sampling or free energy perturbation can be used to calculate the free energy of interaction between benzyl N,N-dimethylcarbamate and other molecules. nih.govqub.ac.uk

Quantitative Structure-Property Relationship (QSPR) Modeling (excluding biological properties)

QSPR modeling aims to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netnih.gov While no specific QSPR models for the non-biological properties of benzyl N,N-dimethylcarbamate have been identified in the literature, the general methodology is well-established.

The process involves:

Data Set Collection: Gathering experimental data for a series of structurally related carbamates, including properties like boiling point, melting point, vapor pressure, or solubility.

Descriptor Calculation: Using software to calculate a large number of numerical descriptors for each molecule that encode its topological, electronic, and geometric features.

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create an equation that links a subset of the most relevant descriptors to the property of interest. plos.orgnih.gov

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

A successful QSPR model could then be used to predict the properties of new or untested carbamates, including benzyl N,N-dimethylcarbamate.

In Silico Design of Novel Carbamate Derivatives

The principles of computational chemistry can be applied to the in silico (computer-aided) design of new carbamate derivatives based on the benzyl N,N-dimethylcarbamate scaffold. The design process is typically target-driven, aiming to optimize a specific property.

For example, if the goal were to design a derivative with a specific boiling point or solubility, the workflow would be:

Scaffold Definition: Use benzyl N,N-dimethylcarbamate as the core structure.

Virtual Library Generation: Create a library of new molecules by systematically modifying the parent structure, for example, by adding different substituents to the benzyl ring or altering the N-alkyl groups.

Property Prediction: Use a validated QSPR model (as described in 5.5) or direct quantum chemical calculations to predict the desired property for all molecules in the virtual library.

Candidate Selection: Rank the designed molecules based on their predicted properties and select the most promising candidates for synthesis and experimental validation.

This approach accelerates the discovery process by prioritizing compounds with a higher probability of possessing the desired characteristics, thereby reducing the time and resources spent on experimental work. nih.gov

Advanced Analytical Methodologies in Research on Benzyl N,n Dimethylcarbamate

Chromatographic Techniques for Reaction Mixture Analysis and Purity Assessment

Chromatographic methods are indispensable for separating benzyl (B1604629) N,N-dimethylcarbamate from complex reaction mixtures, allowing for its accurate quantification and purity evaluation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like benzyl N,N-dimethylcarbamate. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

A typical HPLC method for the analysis of benzyl N,N-dimethylcarbamate might employ a reversed-phase column, such as a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode to ensure the effective separation of the target compound from starting materials, reagents, and byproducts. Ultraviolet (UV) detection is commonly used, with the wavelength set to a value where benzyl N,N-dimethylcarbamate exhibits strong absorbance, ensuring high sensitivity.

Table 1: Illustrative HPLC Method Parameters for Benzyl N,N-Dimethylcarbamate Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Products and Reactants

For the analysis of volatile starting materials, reagents, or potential volatile byproducts in reactions involving benzyl N,N-dimethylcarbamate, Gas Chromatography (GC) is the method of choice. While benzyl N,N-dimethylcarbamate itself has a relatively high boiling point, GC can be used to monitor the consumption of more volatile reactants or the formation of lower-boiling point side products.

The selection of an appropriate GC column, typically a capillary column with a non-polar or moderately polar stationary phase, is critical for achieving good separation. A temperature program is often employed, where the column temperature is gradually increased to elute compounds with a wide range of boiling points. A Flame Ionization Detector (FID) is commonly used for quantification due to its high sensitivity to organic compounds.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Structural Confirmation in Reaction Monitoring

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are invaluable for the unambiguous identification of compounds in complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for identifying volatile and semi-volatile compounds. In the context of benzyl N,N-dimethylcarbamate research, GC-MS can confirm the structure of reactants, intermediates, and byproducts by providing both retention time data and mass spectra. The mass spectrum of benzyl N,N-dimethylcarbamate, for instance, would show a characteristic molecular ion peak and fragmentation pattern. For example, in one study, the mass spectrum of benzyl N,N-dimethylcarbamate showed a mass-to-charge ratio (m/z) of 180.1, corresponding to the expected mass with a 13C isotope in the carbamate (B1207046) group. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of less volatile and thermally labile compounds like benzyl N,N-dimethylcarbamate itself and other non-volatile reaction components. LC-MS provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural data, which is crucial for confirming the identity of the desired product and elucidating the structures of unknown impurities or reaction intermediates.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a molecule, offering critical insights into reaction mechanisms and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Studies and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the structure of benzyl N,N-dimethylcarbamate.

In a ¹H NMR spectrum, the protons of the benzyl and dimethylamino groups would appear as characteristic signals with specific chemical shifts and multiplicities. For instance, the benzylic protons typically appear as a singlet, while the methyl protons of the dimethylamino group also appear as a singlet, but at a different chemical shift. In one investigation, the ¹H NMR spectrum of benzyl N,N-dimethylcarbamate showed a doublet at 5.14 ppm, which is typically a singlet. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carbamate group would have a distinct chemical shift in the downfield region of the spectrum. An enhanced peak at 157.5 ppm was observed for the formyl carbon in a ¹³C NMR study. rsc.org

Furthermore, advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be used to determine the connectivity between protons and carbons, providing further structural confirmation. An HSQC experiment showed coupling between the signal at 2.96 ppm and the signals at both 36.3 ppm and 156.7 ppm, as well as coupling between the 5.14 ppm and other signals. rsc.org NMR can also be used to monitor the progress of a reaction in real-time by observing the disappearance of reactant signals and the appearance of product signals, providing valuable kinetic data.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Benzyl N,N-Dimethylcarbamate

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Benzylic CH₂ | ~5.14 | ~67.0 |

| Aromatic CH | ~7.3-7.4 | ~127-129 |

| N(CH₃)₂ | ~2.96 | ~36.3 |

| C=O | - | ~156.7 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Infrared (IR) Spectroscopy is particularly useful for identifying the presence of the carbamate functional group in benzyl N,N-dimethylcarbamate. A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the C=O stretching vibration of the carbamate. The presence and position of other bands can confirm the presence of C-N, C-O, and aromatic C-H bonds. By monitoring the IR spectrum of a reaction mixture over time, one can track the formation of the carbamate group and the disappearance of reactant functional groups.

Raman Spectroscopy , while providing similar information to IR, is often less sensitive to certain functional groups but can be advantageous for in-situ reaction monitoring, especially in aqueous media where water absorption can be problematic for IR. The C=O stretch of the carbamate would also be observable in the Raman spectrum.

Together, these advanced analytical methodologies provide a comprehensive toolkit for researchers studying benzyl N,N-dimethylcarbamate, enabling detailed analysis of reaction processes and ensuring the quality and identity of the final product.

Mass Spectrometry for Fragmentation Pattern Analysis in Mechanistic Investigations

Mass spectrometry (MS) is a critical tool for elucidating the structure of benzyl N,N-dimethylcarbamate and investigating its reaction mechanisms through the analysis of fragmentation patterns. When subjected to ionization, typically electron impact (EI) ionization, the benzyl N,N-dimethylcarbamate molecule (molecular weight: 179.22 g/mol ) forms a molecular ion (M⁺) which is energetically unstable and undergoes fragmentation. chemguide.co.uk The resulting fragmentation pattern provides a unique fingerprint of the molecule's structure.

The fragmentation of benzyl N,N-dimethylcarbamate is predicted to be dominated by cleavages at the bonds adjacent to the carbamate and benzyl functionalities, leading to the formation of particularly stable ions. chemguide.co.uklibretexts.org One of the most prominent fragmentation pathways involves the cleavage of the benzylic C-O bond. This cleavage can lead to the formation of a benzyl cation (C₇H₇⁺), which readily rearranges to the highly stable tropylium (B1234903) ion. This fragment is characteristically observed at a mass-to-charge ratio (m/z) of 91.

Another significant fragmentation pathway involves the cleavage of the O-C(O) bond, resulting in the formation of the dimethylcarbamoyl cation, [CON(CH₃)₂]⁺, with an m/z of 72. Alternatively, cleavage can occur at the N-C(O) bond. The analysis of these characteristic fragments and their relative abundances allows researchers to confirm the identity of the compound in complex mixtures and to infer mechanistic details of reactions where it is a reactant or product.

Table 1: Predicted Key Mass Spectrometry Fragments for Benzyl N,N-Dimethylcarbamate

| Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Proposed Origin |

|---|---|---|---|

| Tropylium ion | [C₇H₇]⁺ | 91 | Cleavage of the benzylic C-O bond and rearrangement |

| Dimethylcarbamoyl cation | [CON(CH₃)₂]⁺ | 72 | Cleavage of the O-C(O) bond |

| Benzyl Cation | [C₇H₇]⁺ | 91 | Initial fragment before rearrangement to tropylium ion |

X-ray Crystallography for Solid-State Structural Characterization of Related Compounds

Single-crystal X-ray diffraction analysis of this salt reveals detailed information about its three-dimensional structure. researchgate.net The study of N,N-dimethylammonium N',N'-dimethylcarbamate showed that the salt crystallizes as dimers due to hydrogen bonding between the ammonium (B1175870) cation and the carbamate anion, as well as between adjacent ion pairs. researchgate.net This type of analysis provides precise measurements of bond lengths, bond angles, and torsion angles within the carbamate moiety. Such data is fundamental for understanding the electronic distribution and steric properties of the functional group, which in turn influence the reactivity and physical properties of the broader class of carbamate compounds, including benzyl N,N-dimethylcarbamate.

Table 2: Crystallographic Data for the Related Compound N,N-Dimethylammonium N',N'-Dimethylcarbamate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂H₈N⁺ · C₃H₆NO₂⁻ |

| Crystal System | Tetragonal |

| Space Group | P4(3)2(1)2 |

| Unit Cell Dimension (a) | 12.826 Å |

| Unit Cell Dimension (b) | 12.826 Å |

| Unit Cell Dimension (c) | 17.730 Å |

| Temperature | 123 K |

Data sourced from a study on N,N-dimethylammonium N',N'-dimethylcarbamate. researchgate.net

Development of Quantitative Analytical Methods for Research Applications

The quantitative analysis of carbamates, including benzyl N,N-dimethylcarbamate, is essential for monitoring reaction progress, determining purity, and conducting kinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant techniques employed for this purpose. epa.govepa.govyoungin.com

HPLC methods, often coupled with ultraviolet (UV) detection, are widely used. epa.gov For carbamates lacking a strong chromophore, post-column derivatization can be employed to create a fluorescent product, enhancing sensitivity and selectivity. thamesrestek.co.ukscispec.co.th Reversed-phase columns are typically used, with mobile phases commonly consisting of acetonitrile and water mixtures. researchgate.net

GC methods are also applicable, particularly when coupled with a selective detector such as a Nitrogen-Phosphorus Detector (NPD) or a mass spectrometer (MS). youngin.com Given the potential thermal lability of some carbamates, derivatization or careful optimization of injector temperature may be necessary to prevent degradation during analysis. scispec.co.th

To ensure the reliability and accuracy of quantitative data, analytical methods must be rigorously validated. Validation protocols are established following guidelines from organizations such as the International Conference on Harmonisation (ICH). researchgate.net A typical validation process for an HPLC or GC method for benzyl N,N-dimethylcarbamate would involve: